molecular formula C11H23N B12975509 (E)-N,N-Diethyl-5-methylhex-2-en-2-amine

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine

Cat. No.: B12975509
M. Wt: 169.31 g/mol
InChI Key: VXBJXYLWBDOXAP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine (: 41294-45-5) is a high-purity chemical compound offered at 95% purity for specialized research applications . This compound has a molecular formula of C11H23N and a molecular weight of 169.31 g/mol . As a tertiary amine with an unsaturated backbone, this compound belongs to a class of chemicals known for their versatility in organic synthesis. Tertiary amines similar in structure have demonstrated utility across various scientific fields, serving as key intermediates in the development of heterocyclic compounds, which are crucial structures in medicinal chemistry and the development of new therapeutic agents . Furthermore, related amine structures have found application as effective cosurfactants in industrial processes and as useful standards in analytical chemistry techniques such as nuclear magnetic resonance (NMR) spectroscopy . The structural features of this compound, particularly its diethylamino group and conjugated system, make it a valuable building block for further chemical exploration. Researchers are investigating such push-pull ethylenes, where the amine group acts as an electron donor and adjacent unsaturated systems can act as electron acceptors, for creating more complex molecular architectures . Handling and Storage: This product should be stored at 2-8°C to maintain stability . Intended Use: this compound is provided For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

(E)-N,N-diethyl-5-methylhex-2-en-2-amine

InChI

InChI=1S/C11H23N/c1-6-12(7-2)11(5)9-8-10(3)4/h9-10H,6-8H2,1-5H3/b11-9+

InChI Key

VXBJXYLWBDOXAP-PKNBQFBNSA-N

Isomeric SMILES

CCN(CC)/C(=C/CC(C)C)/C

Canonical SMILES

CCN(CC)C(=CCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Diethyl-5-methylhex-2-en-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of N,N-diethylamine with 5-methylhex-2-en-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces saturated amines.

Scientific Research Applications

Organic Synthesis

(E)-N,N-Diethyl-5-methylhex-2-en-2-amine serves as a versatile building block in organic synthesis. Its double bond and amine group allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using potassium permanganate to yield hydroxylated derivatives.
  • Reduction : Reduction with lithium aluminum hydride can produce saturated amines.
  • Substitution Reactions : Engages in nucleophilic substitutions with alkyl halides under basic conditions.

These reactions are crucial for creating more complex molecules used in pharmaceuticals and other chemical products .

Biological Studies

The compound has been explored for its interactions with biological systems:

  • Enzyme Interactions : Studies indicate that this compound can influence enzyme activity through hydrogen bonding and ionic interactions with active sites on proteins .
  • Neurotransmitter Systems : Research is ongoing into its pharmacological properties, particularly regarding its effects on neurotransmitter systems and potential applications in treating neurological disorders .

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

  • Pharmacological Research : Investigations into its effects on central nervous system functions highlight its potential as a candidate for drug development targeting various diseases .

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the applications of nitrogen-containing compounds similar to this compound:

StudyFocusFindings
Pitzer et al. (2019)Organic SynthesisDemonstrated successful use of similar compounds in light-promoted reactions, showcasing their utility in complex molecule synthesis .
Recent Advances in Nitrogen Compounds (2020)Medicinal ChemistryHighlighted the growing trend of nitrogen-based heterocycles in drug design, emphasizing their biological activities .
Interaction StudiesBiological ActivityExplored binding affinities with receptors, providing insights into the compound's mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism by which (E)-N,N-Diethyl-5-methylhex-2-en-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Backbone/Functional Group Notable Properties Reference
(E)-N,N-Diethyl-5-methylhex-2-en-2-amine Diethyl, 5-methyl, (E)-alkene Hex-2-en-2-amine High lipophilicity; potential stereoselective reactivity Inferred
(E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine Ethoxy, aminophenyl, (E)-alkene Penten-2-amine Aromatic substituents enhance π-π stacking; used in pharmaceutical intermediates
N-methylhex-5-en-2-amine Methyl, hex-5-ene Hex-5-en-2-amine Simpler structure; lower steric hindrance; moderate toxicity (requires medical consultation)
N,N-Diethyl-5-nitropyridin-2-amine Diethyl, nitro, pyridine ring Pyridin-2-amine Nitro group increases polarity; forms C-H···O interactions in crystal packing

Key Observations:

  • Lipophilicity and Bioactivity : Diethyl-substituted amines (e.g., the target compound) exhibit higher lipophilicity compared to methyl analogues (e.g., N-methylhex-5-en-2-amine), which may enhance their utility in drug delivery systems .
  • Stereochemical Influence: The (E)-configuration in enamines like the target compound and (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine can dictate regioselectivity in cycloaddition reactions or binding affinities in biological targets .
  • Crystallographic Behavior : Unlike N,N-Diethyl-5-nitropyridin-2-amine, which forms zigzag chains via C-H···O interactions , the target compound’s alkenyl backbone may promote van der Waals interactions or π-stacking in solid-state structures.

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